molecular formula C7H16O3 B090422 1-Propanol, 3-(3-methoxypropoxy)- CAS No. 112-28-7

1-Propanol, 3-(3-methoxypropoxy)-

Cat. No. B090422
CAS RN: 112-28-7
M. Wt: 148.2 g/mol
InChI Key: QCAHUFWKIQLBNB-UHFFFAOYSA-N
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Description

The compound "1-Propanol, 3-(3-methoxypropoxy)-" is a chemical of interest in various fields of research, particularly in atmospheric chemistry and synthesis methodologies. It is a type of hydroxy ether that has been studied for its reactivity with atmospheric radicals and its potential implications for air quality and climate change . Additionally, its synthesis and the properties of related compounds have been explored in the context of catalysis and material science .

Synthesis Analysis

The synthesis of "1-Propanol, 3-(3-methoxypropoxy)-" and related compounds involves several methods. For instance, 3-methoxy-1-propanol can be synthesized through potassium propoxide from 1,3-propanediol, as demonstrated in the study of its dynamics in aqueous solutions . Similarly, the synthesis of 1-methoxy-2-propanol has been achieved using methanol and 1,2-epoxypropane with triethylamine as a catalyst, showing high conversion rates and selectivity . Moreover, the synthesis of related compounds like 1,3-bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane has been reported, with the optimization of reaction conditions such as temperature, time, and catalyst type . These studies highlight the versatility of synthetic approaches for producing methoxypropoxy propanols and their derivatives.

Molecular Structure Analysis

The molecular structure of "1-Propanol, 3-(3-methoxypropoxy)-" and its analogs is crucial for understanding their reactivity and physical properties. For example, the enzymatic resolution of butanoic esters of various ethers of 3-methoxy-1,2-propanediol has been studied, revealing insights into the stereochemistry and enantioselectivity of these compounds . Additionally, the structure-reactivity relationship (SAR) method has been used to compare kinetic results and discuss reactivity trends of these compounds in atmospheric reactions .

Chemical Reactions Analysis

The chemical reactivity of "1-Propanol, 3-(3-methoxypropoxy)-" has been extensively studied in the context of atmospheric degradation. The compound undergoes reactions with OH radicals and Cl atoms, leading to the formation of products such as 3-methoxypropanal, methyl formate, and glycolaldehyde . These reactions are important for understanding the atmospheric implications of the compound, including its potential to contribute to air pollution and climate change. The reaction mechanisms often involve the attack by oxidants at specific positions in the molecule, followed by subsequent radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Propanol, 3-(3-methoxypropoxy)-" are influenced by its molecular structure and the nature of its functional groups. Ultrasonic absorption measurements in aqueous solutions of 3-methoxy-1-propanol have provided insights into its dynamic behavior and interactions with solvent molecules . Furthermore, the acid-base properties of catalysts used in the synthesis of related compounds, such as 1-methoxy-2-propanol, have been characterized to understand their influence on catalytic activity and selectivity . These properties are essential for the practical application of these compounds in various industrial processes.

Scientific Research Applications

Ultrasonic Studies in Aqueous Solutions

Ultrasonic absorption, velocity, and density measurements have been conducted in aqueous solutions of 3-(3-methoxypropoxy)propanol, revealing a single ultrasonic relaxational phenomenon attributed to solute-solvent interactions. The methoxyl group in the alcohol molecule acts as a water structure breaker, while the propoxyl group promotes water structure. These findings enhance our understanding of solute-solvent dynamics and could inform the development of novel solvents and solutions for industrial and research applications (Nishikawa et al., 1990).

Catalytic Synthesis

Research on the catalytic addition of methanol to allyl alcohol has shown that 3-(3-methoxypropoxy)propanol can be selectively formed using metal oxides such as MgO, ZrO2, and Al2O3. This process highlights the compound's potential role in catalytic synthesis, providing pathways for producing various chemicals and intermediates used in pharmaceuticals, polymers, and other industrial applications (Yamakawa et al., 2001).

Safety Evaluation in Food Contact Materials

The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], which is structurally related to 3-(3-methoxypropoxy)propanol, has been evaluated for its safety in food contact materials. The evaluation concluded no safety concern for the consumer under specified conditions, highlighting the importance of understanding the safety profiles of chemical compounds used in consumer goods (Andon et al., 2011).

Atmospheric Degradation Studies

Studies on the atmospheric degradation of related compounds, such as 3-ethoxy-1-propanol, provide insight into the environmental impact and atmospheric behavior of 3-(3-methoxypropoxy)propanol. Understanding the reactivity with atmospheric radicals and the resulting degradation products is crucial for assessing the environmental footprint of chemical substances (Aranda et al., 2021).

properties

IUPAC Name

3-(3-methoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHUFWKIQLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074809
Record name 1-Propanol, 3-(3-methoxypropoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-(3-methoxypropoxy)-

CAS RN

112-28-7, 101750-15-6
Record name 3-(3-Methoxypropoxy)-1-propanol
Source CAS Common Chemistry
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Record name 3-(3-Methoxypropoxy)propanol
Source ChemIDplus
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Record name Propanol, methoxypropoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(3-methoxypropoxy)-
Source EPA DSSTox
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Record name 3-(3-methoxypropoxy)propanol
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